molecular formula C13H19ClN2O2 B1465021 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236272-34-6

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride

Cat. No.: B1465021
CAS No.: 1236272-34-6
M. Wt: 270.75 g/mol
InChI Key: YHNJANBTGOMKLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as the formation of the pyrrolidine ring, introduction of the amino group, and subsequent hydrochloride formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12(8-10-4-2-1-3-5-10)13(17)15-7-6-11(16)9-15;/h1-5,11-12,16H,6-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNJANBTGOMKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236272-34-6
Record name 1-Propanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236272-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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